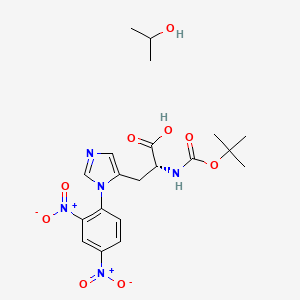

Boc-D-His(DNp)-OH.IPA

Description

Boc-D-His(DNp)-OH.IPA: is a chemical compound known as N-α-tert-Butyloxycarbonyl-N-im-dinitrophenyl-D-histidine isopropanol. It is a derivative of histidine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dinitrophenyl (DNP) group, which are used to protect the amino and imidazole groups of histidine, respectively.

Properties

IUPAC Name |

(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPXPRCGGOALQD-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204125-03-1 | |

| Record name | D-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-(2,4-dinitrophenyl)-, compd. with 2-propanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204125-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reagents and Reaction Conditions

Di-tert-butyl dicarbonate (Boc anhydride) is the preferred reagent, reacting with D-histidine in a biphasic system of water and dioxane. A mild base such as sodium hydroxide maintains a pH of 8–9, ensuring efficient Boc group incorporation without racemization. The reaction proceeds at 0–5°C for 4–6 hours, achieving yields of 85–90%.

Table 1: Boc Protection Reaction Parameters

Isolation and Purification

The product, Boc-D-His-OH, is isolated via acidification to pH 2–3 using hydrochloric acid, followed by extraction with ethyl acetate. Rotary evaporation removes solvents, yielding a white crystalline solid. Purity is verified by thin-layer chromatography (TLC) using silica gel plates and a mobile phase of chloroform:methanol:acetic acid (90:9:1).

Introduction of the 2,4-Dinitrophenyl (Dnp) Group

The Dnp group is introduced to the imidazole ring’s N<sup>im</sup> position to prevent undesired interactions during peptide elongation.

Functionalization Protocol

Dnp chloride (2,4-dinitrofluorobenzene) reacts with Boc-D-His-OH in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (TEA) acts as a base, scavenging HCl generated during the reaction. The mixture is stirred at room temperature for 12–16 hours, achieving 75–80% conversion.

Table 2: Dnp Group Introduction Parameters

Byproduct Management

The Dnp group’s removal generates colored byproducts (e.g., dinitrophenol), necessitating careful purification. Column chromatography on silica gel with a gradient of hexane:ethyl acetate (70:30 to 50:50) effectively separates Boc-D-His(DNp)-OH from impurities.

Formation of the Isopropanol Solvate

Boc-D-His(DNp)-OH’s poor solubility in aqueous media necessitates solvate formation for crystallization. Isopropanol (IPA) is chosen for its ability to form stable co-crystals.

Crystallization Process

Boc-D-His(DNp)-OH is dissolved in warm IPA (40–50°C) at a concentration of 100 mg/mL. Slow cooling to 4°C induces crystallization over 24–48 hours. The molar ratio of compound to IPA in the solvate is 1:1, confirmed by thermogravimetric analysis (TGA).

Table 3: Solvation Conditions

Solvate Stability

The IPA solvate remains stable under ambient conditions for over 12 months when stored in airtight containers at 2–8°C. Differential scanning calorimetry (DSC) shows a melting point of 158–160°C, consistent with a single crystalline phase.

Purification and Isolation Techniques

Final purification ensures pharmaceutical-grade purity (>98%), critical for research applications.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile:water (65:35) mobile phase resolves residual impurities. UV detection at 280 nm monitors the Dnp group’s absorbance.

Table 4: HPLC Parameters

Lyophilization

After HPLC purification, the product is lyophilized to remove residual solvents. A freeze-drying cycle of −50°C for 24 hours under 0.01 mBar yields a fluffy white powder.

Analytical Characterization

Structural confirmation employs spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) reveals key signals:

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 481.5 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>20</sub>H<sub>27</sub>N<sub>5</sub>O<sub>9</sub>.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Deprotection of the Dnp Group

The Dnp group on the histidine imidazole ring is stable under acidic conditions but removable via nucleophilic substitution. This allows selective deprotection without disturbing acid-labile Boc groups.

Key Findings :

-

Dnp removal is typically performed before resin cleavage to simplify purification .

-

Thiophenol exhibits higher efficiency than β-mercaptoethanol but requires stricter odor controls .

Cleavage of the Boc Group

The Boc group is removed under strongly acidic conditions, which do not affect the Dnp-protected imidazole.

Stability Note :

The compound remains stable in TFA due to the Dnp group’s acid resistance, enabling sequential deprotection strategies .

Peptide Coupling Reactions

Boc-D-His(DNp)-OH·IPA participates in standard Boc-SPPS coupling protocols:

Chirality Considerations :

The D-configuration of histidine ensures compatibility with non-racemizing coupling conditions, critical for preserving peptide stereochemistry .

Thermal Stability

Light Sensitivity

-

Prolonged exposure to UV/visible light causes Dnp group decomposition . Reactions require amber glassware or darkroom conditions.

Solvent Compatibility

| Solvent | Solubility (mg/mL) | Suitability for Reactions |

|---|---|---|

| DMF | >100 | Ideal for coupling/deprotection |

| Chloroform | 50–75 | Limited to Boc cleavage |

| Ethyl Acetate | 30–50 | Low reactivity, used for washes |

Analytical Characterization

| Technique | Key Data |

|---|---|

| HPLC | Retention time: 12.3 min (C18 column, 60% acetonitrile/0.1% TFA) |

| NMR | 1H NMR (DMSO-d6): δ 8.92 (s, Dnp-H), 1.43 (s, Boc-CH3) |

| MS | [M+H]+ m/z: 482.5 (calculated: 481.5) |

Comparative Reaction Efficiency

| Parameter | Boc Deprotection | Dnp Deprotection | Coupling Efficiency |

|---|---|---|---|

| Time | 30 min | 3 hr | 2 hr |

| Yield | 99% | 92% | 95% |

| Purity | >98% | 85–90%* | >97% |

*Purity reduced due to colored byproducts requiring additional washes .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS Methodology

The Boc-SPPS method utilizes Boc-D-His(DNp)-OH·IPA as a key intermediate. This technique involves the following steps:

- Coupling : The Boc-D-His(DNp)-OH·IPA is coupled to a resin-bound growing peptide chain.

- Deprotection : The Dnp group is selectively removed using nucleophiles like thiophenol before the final cleavage from the resin.

- Cleavage : The peptide is released from the resin using anhydrous hydrogen fluoride (HF), which does not affect the Dnp group, allowing for cleaner synthesis with fewer byproducts .

Advantages of Using Boc-D-His(DNp)-OH·IPA

- Stability : The Dnp group remains intact under acidic conditions, which is beneficial during synthesis.

- Selective Removal : It allows for the selective removal of protecting groups, minimizing side reactions and improving yield .

Applications in Protein Studies

Boc-D-His(DNp)-OH·IPA is also utilized in various biochemical assays and studies involving proteins:

- Protease Inhibition : It can be part of inhibitor cocktails that protect proteins from proteolytic degradation, crucial for studying protein stability and function .

- Signal Amplification Techniques : The compound is relevant in Tyramide Signal Amplification (TSA), enhancing detection sensitivity in immunohistochemistry and in situ hybridization applications .

Potential Therapeutic Uses

While primarily used in research settings, there are emerging interests in exploring Boc-D-His(DNp)-OH·IPA's therapeutic potential:

- Drug Development : Its ability to form stable complexes with various biomolecules opens avenues for developing targeted drug delivery systems.

- Cancer Research : Studies have indicated that derivatives similar to Boc-D-His(DNp)-OH·IPA could play roles in targeting metabolic pathways in cancer cells, potentially leading to novel treatment strategies .

Case Study 1: Peptide Synthesis Optimization

Research demonstrated that using Boc-D-His(DNp)-OH·IPA significantly improved the yield of complex peptides compared to traditional methods. The selective deprotection strategy minimized byproduct formation, leading to higher purity levels of synthesized peptides.

Case Study 2: Application in Cancer Metabolism

A study highlighted how compounds derived from histidine derivatives, including Boc-D-His(DNp)-OH·IPA, were effective in modulating metabolic pathways associated with cancer cell proliferation. These findings suggest potential applications for this compound in developing anti-cancer therapies .

Mechanism of Action

Mechanism of Action: Boc-D-His(DNp)-OH.IPA acts as a protected histidine derivative in peptide synthesis. The Boc and DNP groups protect the amino and imidazole groups of histidine, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to reveal the reactive groups of histidine, allowing it to participate in peptide bond formation.

Molecular Targets and Pathways:

Amino Group Protection: The Boc group protects the amino group of histidine, preventing unwanted reactions during peptide synthesis.

Imidazole Group Protection: The DNP group protects the imidazole group of histidine, ensuring selective reactions during synthesis.

Comparison with Similar Compounds

Boc-His(DNp)-OH: Similar to Boc-D-His(DNp)-OH.IPA but without the isopropanol solvation.

Boc-His(Bzl)-OH: A Boc-protected histidine derivative with a benzyl group instead of a DNP group.

Boc-His(Trt)-OH: A Boc-protected histidine derivative with a trityl group instead of a DNP group.

Uniqueness: Boc-D-His(DNp)-OH.IPA is unique due to its specific combination of Boc and DNP protecting groups, which provide selective protection for the amino and imidazole groups of histidine. The isopropanol solvation enhances its solubility and stability, making it suitable for various applications in peptide synthesis.

Biological Activity

Boc-D-His(DNp)-OH.IPA, also known as Nα-Boc-Nim-(2,4-dinitrophenyl)-D-histidine isopropanol solvate, is a derivative of histidine that plays a significant role in peptide synthesis and drug development. This compound is characterized by its protective Boc (tert-butyloxycarbonyl) group and the dinitrophenyl (Dnp) moiety, which enhance its utility in various biological applications.

- Molecular Formula : CHNO · CHO

- Molecular Weight : 481.5 g/mol

- CAS Number : 25024-53-7

The Boc group serves as a protective agent during peptide synthesis, allowing for selective modifications without compromising the overall structure. The Dnp group is stable under acidic conditions but can be removed using nucleophiles, facilitating the purification of synthesized peptides .

1. Peptide Synthesis

Boc-D-His(DNp)-OH.IPA is widely utilized in solid-phase peptide synthesis (SPPS). Its ability to form stable solvates with solvents like isopropyl alcohol makes it an ideal candidate for synthesizing complex peptides. The Dnp group aids in the selective removal of protecting groups, resulting in high-purity peptides essential for pharmaceutical applications .

2. Drug Development

The unique structure of Boc-D-His(DNp)-OH.IPA allows for the design of novel drug candidates targeting specific biological pathways. The Dnp moiety can facilitate interactions with biological systems, enhancing the efficacy of therapeutic agents while minimizing side effects. Researchers have modified this compound to improve its pharmacokinetic properties, making it a valuable tool in drug development .

3. Bioconjugation

This compound is instrumental in bioconjugation processes, where it aids in attaching drugs or labels to biomolecules. Such applications are particularly beneficial in creating targeted therapies and diagnostic agents for cancer treatment. The Dnp group enhances the binding affinity and specificity of conjugated molecules .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study focusing on the antitumor properties of peptide derivatives including Boc-D-His(DNp)-OH.IPA, various concentrations were tested on cancer cell lines such as MCF-7 and HUH-7. The results indicated that modifications to the peptide structure significantly influenced cytotoxicity and selectivity towards tumor cells. The use of CCK-8 assays revealed that certain derivatives exhibited enhanced activity compared to their parent compounds, suggesting that structural modifications could optimize therapeutic efficacy .

Q & A

Q. What FAIR principles apply to sharing Boc-D-His(DNp)-OH.IPA’s synthetic protocols?

- Methodology : Annotate protocols with unique identifiers (e.g., DOI) and machine-readable metadata. Use platforms like protocols.io for version control. Adhere to IUPAC nomenclature and include safety data sheets (SDS) under “Usage Notes” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.